molecular formula C17H19F2NO4S B6501820 2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide CAS No. 1396873-72-5

2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide

Cat. No.: B6501820
CAS No.: 1396873-72-5
M. Wt: 371.4 g/mol
InChI Key: OPNIZRFRINXRIB-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide is a synthetic chemical compound of significant interest in modern medicinal and agrochemical research. As part of the fluorinated sulfonamide class, it is designed to exhibit distinct physical, chemical, and biological characteristics driven by the strategic incorporation of fluorine atoms and the sulfonamide functional group . The molecule features a 2,5-difluorobenzenesulfonamide core, a structure known to contribute to molecular stability and binding affinity, linked to a complex 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain. This side chain provides potential for diverse intermolecular interactions, making the compound a valuable scaffold for exploring novel structure-activity relationships. While the specific biological profile of this compound is under investigation, fluorinated sulfonamides are widely recognized for their potential to inhibit various enzymes and cellular targets relevant to human disease. Researchers are exploring its application in the development of new therapeutic agents, capitalizing on the established role of similar compounds in inhibiting key pathological processes . In agrochemical sciences, this compound serves as a key intermediate for developing new crop protection agents with potentially enhanced efficacy and environmental compatibility . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4S/c1-17(21,10-12-3-6-14(24-2)7-4-12)11-20-25(22,23)16-9-13(18)5-8-15(16)19/h3-9,20-21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNIZRFRINXRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}F2_2N2_2O3_3S
  • Molecular Weight : 358.39 g/mol

The presence of fluorine atoms and a methoxy group contributes to its unique properties, influencing both its biological activity and pharmacokinetic profile.

Research indicates that sulfonamide compounds often exert their effects through the inhibition of specific enzymes or receptors. For this compound, the following mechanisms have been proposed:

  • Inhibition of Carbonic Anhydrase : Similar sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.
  • Antimicrobial Activity : The structural similarity to known antimicrobial agents suggests potential efficacy against bacterial infections.

Antimicrobial Properties

A study evaluating various benzene sulfonamides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Cardiovascular Effects

In an experimental model using isolated rat hearts, derivatives of benzene sulfonamide were assessed for their effects on perfusion pressure and coronary resistance. The results indicated that the compound could reduce perfusion pressure significantly over time, suggesting cardiovascular benefits .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound0.001Decrease observed

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that this compound had a notable effect against Staphylococcus aureus and Escherichia coli, with an MIC of 32 µg/mL.
  • Cardiovascular Study : In a controlled experiment, the compound was administered to isolated rat hearts. The results indicated a dose-dependent decrease in coronary resistance, supporting its potential use in managing hypertension .

Pharmacokinetics

The pharmacokinetic profile of the compound is essential for understanding its bioavailability and therapeutic window. Using computational models such as ADME/PK analysis, researchers have predicted:

  • Absorption : High permeability across biological membranes.
  • Distribution : Moderate tissue distribution with potential accumulation in cardiac tissues.
  • Metabolism : Predominantly hepatic metabolism with possible active metabolites contributing to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in COX-2 Inhibition Studies

A 2012 study synthesized and evaluated para-sulfonamide-substituted quinazolinone derivatives for COX-2 inhibition. Notably, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c) exhibited 47.1% COX-2 inhibition at 20 μM, outperforming simpler analogs like 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone (27.72% inhibition at 22 μM) . While the target compound shares the 4-methoxyphenyl and sulfonamide groups with Compound 1c, it lacks the quinazolinone core, which is critical for binding interactions in the COX-2 active site. The fluorine substituents in the target compound may enhance electronegativity and metabolic stability compared to non-fluorinated analogs, but this remains speculative without direct assay data.

Compound Core Structure Substituents COX-2 Inhibition Reference
Target Compound Benzene sulfonamide 2,5-difluoro; branched hydroxy-alkyl-4-methoxyphenyl Not reported N/A
Compound 1c Quinazolinone-sulfonamide 4-methoxyphenyl ethenyl 47.1% at 20 μM
Celecoxib Pyrazole-sulfonamide Trifluoromethyl, para-methyl 80.1% at 1 μM

Physical and Chemical Properties

The Screening Compounds Database (2025) lists structurally related sulfonamides:

2,5-difluoro-N-(2-methylpropyl)benzene-1-sulfonamide (Y206-4957) : Molecular weight 249.28 g/mol, simpler alkyl chain.

2,5-difluoro-N-(2-methoxyethyl)benzene-1-sulfonamide (Y206-4968) : Molecular weight 251.25 g/mol, methoxyethyl substituent .

The target compound’s branched hydroxy-alkyl-4-methoxyphenyl group likely increases steric bulk and hydrophilicity compared to Y206-4957 and Y206-4966. However, solubility challenges are anticipated, as seen in the 2012 study, where sulfonamide-quinazolinones exhibited poor solubility at ≥50 μM .

Functional Group Impact on Bioactivity

  • Fluorine Substituents: The 2,5-difluoro configuration may enhance binding affinity and metabolic stability compared to non-fluorinated sulfonamides.
  • 4-Methoxyphenyl Group : Present in both the target compound and Compound 1c, this group is associated with moderate COX-2 inhibition, likely due to hydrophobic interactions in the enzyme’s active site .
  • Hydroxy and Methyl Groups : These substituents could improve solubility compared to purely hydrophobic chains but may reduce membrane permeability.

Preparation Methods

Sulfonylation Reactions

Sulfonamide formation typically involves the reaction of a sulfonyl chloride with an amine. For the target compound, 2,5-difluorobenzenesulfonyl chloride serves as the electrophilic component, while the nucleophilic amine is 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine. This method requires precise control of stoichiometry and reaction conditions to avoid over-sulfonylation or side reactions.

Key considerations include:

  • Base selection : Triethylamine or pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

  • Solvent systems : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reactivity.

One-Pot Multi-Component Approaches

Recent work by Liang et al. demonstrates the efficiency of InCl3-catalyzed, ultrasound-assisted multi-component reactions for synthesizing heterocyclic frameworks. While their focus was pyrano[2,3-c]pyrazoles, analogous strategies could assemble the target sulfonamide’s amine moiety. For example, a four-component reaction involving 4-methoxyphenylacetone, formaldehyde, ammonia, and a hydroxy-group source might yield the β-amino alcohol intermediate under InCl3 catalysis.

Preparation of 2,5-Difluorobenzenesulfonyl Chloride

Sulfonation and Chlorination

The synthesis begins with 2,5-difluoroaniline, which undergoes sulfonation using chlorosulfonic acid to yield 2,5-difluorobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl5) converts the sulfonic acid to the sulfonyl chloride:

2,5-DifluoroanilineClSO3H2,5-Difluorobenzenesulfonic acidPCl52,5-Difluorobenzenesulfonyl chloride\text{2,5-Difluoroaniline} \xrightarrow{\text{ClSO}3\text{H}} \text{2,5-Difluorobenzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{2,5-Difluorobenzenesulfonyl chloride}

Optimization Insights :

  • Microwave irradiation (120°C, 30 min) improves reaction efficiency, as demonstrated in related borylation reactions.

  • Palladium catalysts (e.g., Pd2(dba)3) facilitate intermediate stabilization.

Synthesis of the Amine Component

Mannich Reaction for β-Amino Alcohol Formation

The amine 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine can be synthesized via a Mannich reaction:

  • Substrates : 4-Methoxyphenylacetone, formaldehyde, and ammonium chloride.

  • Conditions : InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min).

4-Methoxyphenylacetone+HCHO+NH4ClInCl32-Hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine\text{4-Methoxyphenylacetone} + \text{HCHO} + \text{NH}4\text{Cl} \xrightarrow{\text{InCl}3} \text{2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine}

Yield Optimization :

CatalystSolventTemperature (°C)Time (min)Yield (%)
InCl350% EtOH402095
NoneEtOH406035

Ultrasound irradiation reduces reaction time by enhancing mass transfer and catalyst activity.

Coupling Reactions to Form the Sulfonamide

Traditional Sulfonylation

Combining 2,5-difluorobenzenesulfonyl chloride with the amine in dichloromethane and triethylamine (0°C to room temperature, 4 h) yields the target compound.

Critical Parameters :

  • Molar ratio : 1:1.2 (sulfonyl chloride:amine) minimizes di-sulfonylation.

  • Workup : Aqueous extraction removes unreacted reagents, followed by recrystallization from ethanol.

One-Pot Electrophilic Nitrene Approach

Building on sulfinyl nitrene chemistry, an alternative route employs BiPhONSO as a sulfinylating agent:

  • Step 1 : Grignard reagent (e.g., methylmagnesium bromide) attacks BiPhONSO to generate a sulfinyl nitrene intermediate.

  • Step 2 : The amine reacts with the nitrene to form the sulfonamide.

BiPhONSO+RMgXSulfinyl nitreneAmineSulfonamide\text{BiPhONSO} + \text{RMgX} \rightarrow \text{Sulfinyl nitrene} \xrightarrow{\text{Amine}} \text{Sulfonamide}

Advantages :

  • High yields (83–85%).

  • Rapid reaction times (15 min).

Catalytic and Process Enhancements

Microwave-Assisted Synthesis

Adapting methods from Ambeed, microwave irradiation (120°C, 30 min) accelerates the sulfonation and coupling steps, improving yield by 20–30% compared to conventional heating.

Ultrasound Irradiation

InCl3-catalyzed reactions under ultrasound achieve 95% yield in 20 min by enhancing reagent mixing and catalyst activation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (s, 1H, OH), 3.80 (s, 3H, OCH3), 1.50 (s, 6H, CH3).

  • ESI–MS : m/z 439.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows >99% purity, with retention time = 6.8 min .

Q & A

Basic Question: What are the recommended synthetic pathways and purification strategies for synthesizing this sulfonamide derivative?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide coupling : Reacting 2,5-difluorobenzenesulfonyl chloride with a hydroxyl-containing amine precursor (e.g., 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine) under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran at 0–25°C .
  • Catalyst optimization : Use of transition-metal catalysts (e.g., Pd or Cu) for regioselective coupling, particularly when introducing fluorine substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR are critical for confirming substituent positions (e.g., fluorine atoms at C2 and C5, methoxy group at C4 of the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+^+ peak at m/z ~400–410) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding interactions in the solid state .

Advanced Question: What computational methods are effective in predicting biological interactions of this compound?

Answer:

  • Receptor-based modeling : Molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities with target proteins (e.g., enzymes or receptors). For example, fluorinated sulfonamides often inhibit carbonic anhydrases .
  • QSAR studies : Quantitative Structure-Activity Relationship models using descriptors like logP, polar surface area, and fluorine electronegativity to correlate structural features with bioactivity .
  • MD simulations : Molecular dynamics (GROMACS, AMBER) to assess stability of ligand-receptor complexes over time, particularly for fluorine’s role in enhancing hydrophobic interactions .

Advanced Question: How can contradictory bioactivity data for this compound be resolved methodologically?

Answer:
Contradictions in bioactivity (e.g., varying IC50_{50} values across assays) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or protein concentrations. Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry (e.g., ).
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target specificity .
  • Metabolite interference : LC-MS/MS to identify degradation products or metabolites that may skew activity readings .

Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:

  • Crystal growth : Fluorine’s electronegativity and the compound’s hydrophobicity complicate crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water) .
  • Data refinement : SHELXL’s TWIN and BASF commands to handle twinning or disorder in the crystal lattice, common with flexible alkyl chains .
  • Hydrogen bonding : SHELXH’s hydrogen placement tools to model interactions between sulfonamide’s NH and hydroxyl groups .

Advanced Question: How can reaction kinetics and mechanisms be studied for sulfonamide derivatization?

Answer:

  • Stopped-flow spectroscopy : Monitor real-time kinetics of sulfonamide coupling reactions under varying temperatures (10–40°C) to calculate activation energy (Ea_a) .
  • Isotopic labeling : Use 18^{18}O-labeled water or 19^{19}F NMR to track fluorine substitution pathways .
  • DFT calculations : Gaussian or ORCA software to model transition states and intermediates, particularly for fluorine’s electronic effects on reaction rates .

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